![molecular formula C13H15N3O B2524579 5-Methyl-2-morpholino[1,6]naphthyridine CAS No. 478049-38-6](/img/structure/B2524579.png)

5-Methyl-2-morpholino[1,6]naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

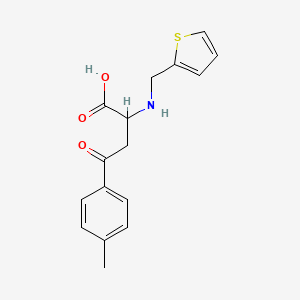

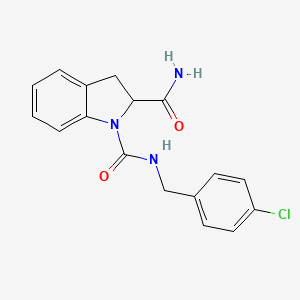

5-Methyl-2-morpholino[1,6]naphthyridine is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.283. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Broad Spectrum of Biological Activities

1,8-Naphthyridine derivatives, which are structurally related to 5-Methyl-2-morpholino[1,6]naphthyridine, have shown a wide range of biological properties, making them potent scaffolds in therapeutic and medicinal research. These properties include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Additionally, these derivatives have potential applications in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Other activities noted are anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, anti-oxidant, EGFR inhibition, protein kinase inhibition, ionotropic agent, β-3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities (Madaan et al., 2015).

2. Antidepressant and Anxiolytic Potential

Specifically, derivatives of this compound have been studied for their anxiolytic and antidepressant potential. The selective 5-hydroxytryptamine (HT)1B antagonist, (R)-N-[5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]-4-morpholinobenzamide (AR-A000002), is one such derivative that functions as a 5-HT1B antagonist in vivo, demonstrating utility in treating both anxiety and affective disorders (Hudzik et al., 2003).

3. Role in Gene Function Inhibition

Morpholino oligos, part of the same chemical family, have been used to inhibit gene function in various model organisms, providing a simple and rapid method to study gene function. This application is crucial for understanding genetic roles in disease and development (Heasman, 2002).

4. Versatile Biological Activities and Drug Discovery

The derivatives of 1,8-naphthyridine have attracted special interest for their versatile biological activities, which include anti-inflammatory, antimicrobial, antiviral, anticancer, antihypertensive, and analgesic activities. Their ability to treat neurological diseases like depression and Alzheimer's disease further underscores their potential as versatile tools in pharmaceutical chemistry and drug discovery (Gurjar & Pal, 2018).

Mechanism of Action

While the specific mechanism of action for 5-Methyl-2-morpholino[1,6]naphthyridine is not mentioned in the retrieved papers, 1,6-naphthyridines in general are known for their anticancer activity. This activity has been correlated to 1,6-naphthyridines using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .

Future Directions

The future directions for research on 5-Methyl-2-morpholino[1,6]naphthyridine and similar compounds could involve further exploration of their synthesis and biological applications. There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines due to their pharmacological activity .

Properties

IUPAC Name |

4-(5-methyl-1,6-naphthyridin-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-10-11-2-3-13(15-12(11)4-5-14-10)16-6-8-17-9-7-16/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJHFAISINHPNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC(=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2524500.png)

![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2524501.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate](/img/structure/B2524505.png)

![6-Benzyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524506.png)

![2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide](/img/structure/B2524512.png)

![N-(2,4-difluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2524514.png)